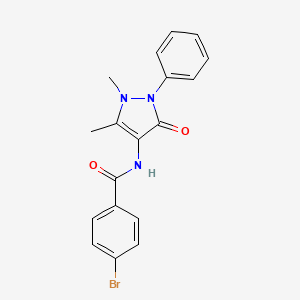![molecular formula C19H21N3O B6637058 [3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol](/img/structure/B6637058.png)
[3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol, also known as PPEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPEP is a derivative of the compound tamoxifen, which is commonly used in cancer treatment. PPEP has been shown to have a range of biochemical and physiological effects, and has potential applications in a variety of research fields.
作用機序
The mechanism of action of [3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol is not fully understood, but it is believed to act as a selective estrogen receptor modulator (SERM). This means that this compound can bind to estrogen receptors in certain tissues, such as breast tissue, and block the effects of estrogen. This can help to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, this compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to have anti-inflammatory effects, and has also been shown to improve insulin sensitivity in animal models. This compound has also been studied for its potential applications in the treatment of osteoporosis, as it has been shown to increase bone density in animal models.
実験室実験の利点と制限
One advantage of using [3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol in lab experiments is that it has been extensively studied, and its synthesis method is well-established. This means that researchers can easily obtain this compound for their experiments. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments using this compound.
将来の方向性
There are several future directions for research on [3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol. One area of research is in the development of more potent and selective SERMs based on the structure of this compound. Another area of research is in the study of this compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new cancer treatments.
合成法
The synthesis of [3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol involves a multi-step process that begins with the reaction of 1-phenylpyrazole-4-carboxaldehyde with ethylmagnesium bromide. This reaction produces a Grignard reagent, which is then reacted with 3-bromo-1-(chloromethyl)benzene to produce the intermediate compound 3-[1-[(1-phenylpyrazol-4-yl)methyl]ethyl]phenol. This intermediate is then reduced using sodium borohydride to produce this compound.
科学的研究の応用
[3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol has been studied for its potential applications in a variety of research fields. One area of research where this compound has shown promise is in the study of breast cancer. This compound has been shown to inhibit the growth of breast cancer cells in vitro, and has also been shown to reduce the size of breast tumors in animal models. This compound has also been studied for its potential applications in the treatment of other types of cancer, including lung cancer and melanoma.
特性
IUPAC Name |
[3-[1-[(1-phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-15(18-7-5-6-16(10-18)14-23)20-11-17-12-21-22(13-17)19-8-3-2-4-9-19/h2-10,12-13,15,20,23H,11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDWJWASOQQUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)CO)NCC2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B6636983.png)
![[5-(Difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6636987.png)
![(2-cyclopropyl-6-methoxyquinolin-4-yl)-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6636994.png)
![[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-(3-methylbenzo[g][1]benzofuran-2-yl)methanone](/img/structure/B6637001.png)
![N-cyclopropyl-4-[3-(hydroxymethyl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B6637009.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)ethanone](/img/structure/B6637013.png)
![N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B6637025.png)

![2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone](/img/structure/B6637036.png)
![1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[(1-hydroxycyclohexyl)methyl]urea](/img/structure/B6637041.png)
![1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6637045.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-indol-1-ylacetamide](/img/structure/B6637072.png)
![N-[1-(hydroxymethyl)cyclopentyl]-5-methyl-1-phenylpyrazole-4-carboxamide](/img/structure/B6637075.png)